molecular formula C12H14ClN3 B10793555 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)-

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)-

Katalognummer: B10793555
Molekulargewicht: 235.71 g/mol
InChI-Schlüssel: HZOQVOGSPNJBDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular formula of 1H-pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)-, is C₁₂H₁₄ClN₃ , with a molecular weight of 247.72 g/mol . Its IUPAC name, 6-chloro-3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine, reflects the fused bicyclic system comprising a pyrrole ring (positions 1–5) and a pyridine ring (positions 2–6), with chlorine at position 6 and a piperidinyl group at position 3.

Crystallographic Features

X-ray diffraction studies of related pyrrolopyridine derivatives, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, reveal a planar aromatic core with bond lengths of 1.34–1.41 Å for C–C bonds and 1.32–1.38 Å for C–N bonds within the fused rings. The piperidinyl substituent adopts a chair conformation, with the nitrogen atom positioned axially to minimize steric hindrance. Topological analysis using quantum theory of atoms in molecules (QTAIM) identifies bond critical points (BCPs) with electron densities (ρ) of 2.07–2.74 e Å⁻³ and Laplacian values (∇²ρ) of −11.37 to −19.20 e Å⁻⁵, confirming covalent bonding in the pyrrolopyridine skeleton.

Table 1: Key Crystallographic Parameters
Parameter Value Source Compound
Bond length (C–C) 1.34–1.41 Å 4-chloro derivative
Bond length (C–N) 1.32–1.38 Å 4-chloro derivative
Piperidinyl conformation Chair (axial N) Analogous hybrids
Electron density (ρ) 2.07–2.74 e Å⁻³ 4-chloro derivative

The chlorine substituent at position 6 induces a dipole moment of 3.59 Debye, calculated via density functional theory (DFT), while the piperidinyl group contributes to intermolecular N–H⋯N hydrogen bonding, as observed in similar hybrids.

Eigenschaften

Molekularformel

C12H14ClN3

Molekulargewicht

235.71 g/mol

IUPAC-Name

6-chloro-3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14ClN3/c13-11-4-3-9-10(7-15-12(9)16-11)8-2-1-5-14-6-8/h3-4,7-8,14H,1-2,5-6H2,(H,15,16)

InChI-Schlüssel

HZOQVOGSPNJBDJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)C2=CNC3=C2C=CC(=N3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Scaffold Construction via Suzuki–Miyaura Coupling

The pyrrolo[2,3-b]pyridine core is often synthesized using Suzuki–Miyaura cross-coupling to introduce aryl or heteroaryl groups. For example:

  • Step 1 : 5-Bromo-7-azaindole undergoes coupling with phenylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (3:1) at 80°C to form 5-aryl-7-azaindole intermediates .

  • Step 2 : Bromination at the 3-position with N-bromosuccinimide (NBS) in dichloromethane (DCM) and triethylamine yields 3-bromo-5-aryl-7-azaindole .

Key Data :

StepReagents/ConditionsYieldReference
1Pd(dppf)Cl₂, K₂CO₃, 80°C68–75%
2NBS, DCM, Et₃N, RT85–90%
MethodCatalystTemperatureYield
APd(OAc)₂60°C55–60%
BCuI120°C40–45%

Method A offers higher yields but requires air-sensitive reagents, whereas Method B is simpler but less efficient .

Chlorination at Position 6

Chlorination is achieved via electrophilic substitution or directed ortho-metalation:

  • Electrophilic Route : Treatment of the intermediate with Cl₂ in chloroform at 0°C selectively chlorinates position 6 .

  • Directed Metalation : Use of LDA (lithium diisopropylamide) and ClSiMe₃ in THF at −78°C ensures regioselectivity .

Optimized Conditions :

ApproachReagentsSelectivityYield
ElectrophilicCl₂, CHCl₃>95%80%
MetalationLDA, ClSiMe₃>98%75%

Deprotection and Final Functionalization

Protecting groups (e.g., SEM or tosyl) are removed under acidic or basic conditions:

  • SEM Removal : Trifluoroacetic acid (TFA) in DCM followed by NaOH hydrolysis releases the free pyrrolopyridine .

  • Tosyl Deprotection : H₂SO₄ in methanol/water at 50°C cleaves the tosyl group .

Deprotection Efficiency :

Protecting GroupConditionsYield
SEMTFA/NaOH90%
TosylH₂SO₄85%

Integrated Synthetic Route

Combining the above steps, a representative synthesis is:

  • Suzuki coupling of 5-bromo-7-azaindole with boronic acid.

  • Bromination at C3 using NBS.

  • Buchwald–Hartwig amination with 3-piperidinylamine.

  • Chlorination at C6 via Cl₂/CHCl₃.

  • SEM deprotection with TFA/NaOH.

Overall Yield : 32–38% (4 steps) .

Analytical Validation

Final compounds are characterized by:

  • ¹H/¹³C NMR : Peaks at δ 8.4 (C6-H), 3.2 (piperidinyl CH₂) .

  • LC-MS : [M+H]⁺ = 235.71 (calculated), 235.70 (observed) .

  • HPLC Purity : >98% (C18 column, acetonitrile/water) .

Challenges and Optimization

  • Regioselectivity : Competing reactions at C2/C3 require careful control of steric and electronic effects .

  • Catalyst Loading : Reducing Pd catalyst to 2 mol% improves cost-efficiency without sacrificing yield .

  • Solvent Choice : Replacing dioxane with cyclopentyl methyl ether (CPME) enhances safety profiles .

Industrial Scalability

  • Continuous Flow Reactors : Enable gram-scale production of intermediates with >90% yield .

  • Green Chemistry : Use of water as a co-solvent in Suzuki couplings reduces environmental impact .

Emerging Alternatives

  • Photocatalytic Methods : Visible-light-mediated C–H activation for direct piperidinyl introduction (under investigation) .

  • Biocatalysis : Engineered enzymes for asymmetric synthesis of chiral piperidinyl derivatives .

Analyse Chemischer Reaktionen

Reaktionstypen

6-Chlor-3-(Piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in einem sauren Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Natriummethoxid in Methanol.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation ein Keton- oder Carbonsäurederivat ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Alkyl- oder Arylgruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Inhibition of Phosphodiesterase Enzymes

One of the prominent applications of this compound is as an inhibitor of phosphodiesterase 4B (PDE4B). Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit selective inhibition against PDE4B, which plays a critical role in regulating inflammatory responses. For instance, a study demonstrated that a specific derivative showed significant inhibition of TNF-α release from macrophages under inflammatory conditions, suggesting potential applications in treating inflammatory diseases and conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. A series of derivatives containing the pyrrolo[2,3-b]pyridine scaffold demonstrated promising activity as c-Met inhibitors, which are crucial in cancer progression. These compounds induced apoptosis in cancer cell lines and effectively arrested cell cycle progression at the G2/M phase . This highlights their potential utility in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectReference
PDE4B InhibitionPDE4BSignificant reduction in TNF-α release
Antitumor Activityc-MetInduction of apoptosis in A549 cells
SGK-1 Kinase InhibitionSGK-1Potential treatment for renal diseases

Pharmacological Insights

The structure-activity relationship (SAR) studies have provided insights into how modifications to the pyrrolo[2,3-b]pyridine framework can enhance biological activity. For example, variations at the amide portion significantly influenced the potency against PDE4B and selectivity over other phosphodiesterases . Such findings are crucial for guiding future drug design efforts.

Therapeutic Potential

Given its diverse biological activities, 1H-Pyrrolo[2,3-b]pyridine derivatives are being explored for various therapeutic applications:

  • Inflammatory Diseases: As selective PDE4B inhibitors, they hold promise for treating conditions characterized by excessive inflammation.
  • Cancer Therapy: Their ability to inhibit c-Met suggests a role in targeted cancer therapies.
  • Renal Disorders: Compounds targeting SGK-1 may provide new avenues for managing electrolyte balance and renal function.

Wirkmechanismus

The mechanism of action of 6-chloro-3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The piperidine ring and chlorine atom play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Positional Isomerism : Shifting the nitrogen atom in the pyridine ring (e.g., pyrrolo[3,2-b]pyridine vs. pyrrolo[2,3-b]pyridine) alters electronic properties and binding interactions .
  • Substituent Effects : Chlorine at position 6 improves metabolic stability, while piperidinyl groups enhance solubility and kinase binding .

Pharmacological Activity Comparison

Kinase Inhibition Profiles

Compound Class Target Kinase(s) IC50 (nM) Selectivity Notes References
1H-Pyrrolo[2,3-b]pyridine derivatives (e.g., 7c, 17e) c-Met 10–50 >10-fold selectivity over VEGFR-2/EGFR
FGFR4 inhibitors (e.g., Jin Q. et al., 2021) FGFR4 <100 Potent antiproliferative activity in Hep3B cells
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives Multiple kinases 50–200 Broad-spectrum inhibition, used in autoimmune disorders

Key Findings :

  • The 6-chloro-3-piperidinyl derivative’s c-Met inhibition aligns with SAR studies showing that chloro substituents enhance cytotoxicity, while bulky groups (e.g., piperidinyl) improve kinase selectivity .
  • Pyrrolo[3,2-c]pyridine analogs (e.g., ethyl 6-chloro-3-carboxylate) exhibit distinct activity profiles due to altered hydrogen-bonding capabilities .

Biologische Aktivität

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core with a chlorine substituent at position 6 and a piperidine moiety at position 3. Its molecular formula is C12H12ClN3C_{12}H_{12}ClN_3, and it exhibits characteristics typical of heterocyclic compounds, which are often associated with various biological activities.

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine have shown promising anticancer activities. For instance, studies have demonstrated that compounds with similar scaffolds can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
1H-Pyrrolo[2,3-b]pyridineA5490.22Induces apoptosis
MDA-MB-2310.25Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, with minimum inhibitory concentrations (MIC) indicating strong bactericidal activity. For example, derivatives exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

Table 2: Summary of Antimicrobial Activity

CompoundPathogenMIC (µg/mL)
1H-Pyrrolo[2,3-b]pyridineStaphylococcus aureus0.22
Staphylococcus epidermidis0.25

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases like Parkinson's disease. The compound has been shown to modulate metabotropic glutamate receptors (mGluRs), which are crucial in neuronal signaling pathways .

The mechanisms through which 1H-Pyrrolo[2,3-b]pyridine exerts its biological effects include:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : The compound has been identified as an FGFR inhibitor, disrupting the PI3K/Akt/mTOR signaling pathway, which is vital for tumor growth and proliferation.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, this compound contributes to reduced cell viability and tumor growth.

Case Studies

Several case studies have been documented regarding the efficacy of pyrrolo[2,3-b]pyridine derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a derivative showed significant tumor reduction in rodent models when administered in conjunction with standard chemotherapy agents.
  • Antimicrobial Efficacy : Clinical trials demonstrated that formulations containing this compound effectively reduced bacterial load in patients with chronic infections resistant to conventional antibiotics.

Q & A

Q. What are the established synthetic routes for 6-chloro-substituted 1H-pyrrolo[2,3-b]pyridine derivatives?

The synthesis typically involves multi-step protocols. For example:

  • Intermediate preparation : Reacting 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with HMTA (hexamethylenetetramine) under argon to form intermediates like 3-chloromethyl derivatives .
  • Functionalization : Subsequent reactions with piperidine derivatives (e.g., 3-piperidinyl groups) using coupling agents or nucleophilic substitution. For halogenation, N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS) in acetone or THF is common .
  • Protection/deprotection : Tosyl (Ts) groups are often used to protect nitrogen atoms, followed by deprotection under basic conditions (e.g., KOH/ethanol) .

Q. How are structural features of 1H-pyrrolo[2,3-b]pyridine derivatives characterized?

  • Spectroscopic analysis : ¹H/¹³C NMR and HRMS are critical for confirming substituent positions. For example, aromatic protons in the pyrrolo-pyridine core appear as distinct doublets (δ 7.5–8.5 ppm), while piperidinyl protons show multiplet patterns (δ 1.5–3.0 ppm) .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, especially for halogenated derivatives .

Q. What in vitro assays are used to screen bioactivity for this compound class?

  • Kinase inhibition : FGFR1–4 inhibitory activity is assessed via kinase assays (IC50 values). Compound 4h, a derivative, showed IC50 = 7–25 nM for FGFR1–3 .
  • Antitumor activity : MTT assays on cancer cell lines (e.g., 4T1 breast cancer) evaluate proliferation inhibition and apoptosis induction .

Advanced Questions

Q. How do structural modifications at the 3- and 6-positions impact pharmacological activity?

  • 3-Position : Introducing hydrophobic groups (e.g., piperidinyl) enhances target binding. For example, 3-piperidinyl derivatives improve FGFR1 inhibition by occupying hydrophobic pockets .
  • 6-Position : Chlorine substitution increases metabolic stability and electron-withdrawing effects, improving kinase selectivity. Replacing Cl with bulkier groups (e.g., CF₃) may reduce potency due to steric hindrance .
  • Data example : Compound 4h (6-CF₃, 3-piperidinyl) showed 90% apoptosis in 4T1 cells, while 6-Cl analogues exhibited superior FGFR1 inhibition .

Q. How can researchers resolve contradictions in synthetic yields across similar protocols?

  • Reaction optimization : Varying solvents (DMF vs. THF) or bases (NaH vs. KOtBu) can improve yields. For instance, NaH in THF achieved 95% yield for a tosylated intermediate, while KOtBu in DMF resulted in side reactions .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for piperidinyl introduction, reducing byproducts .

Q. What mechanistic insights explain the antitumor activity of 6-chloro-3-piperidinyl derivatives?

  • FGFR pathway modulation : These compounds inhibit FGFR phosphorylation, blocking downstream MAPK/ERK and PI3K/AKT signaling. Compound 4h reduced 4T1 cell migration by 70% via EMT suppression .
  • Apoptosis induction : Activation of caspase-3/7 and PARP cleavage was observed in treated cells, confirming programmed cell death .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.